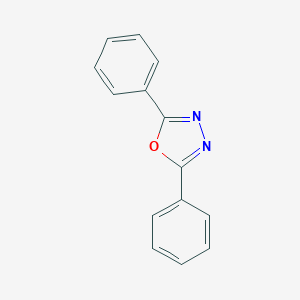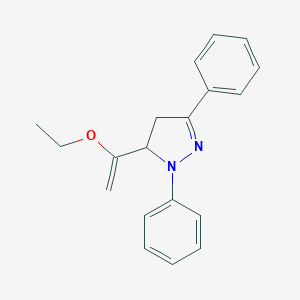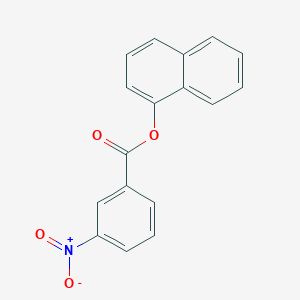
2,5-Diphenyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2,5-Diphenyl-1,3,4-oxadiazole, also known as PPD, is a compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 and is a white powder . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,5-Diphenyl-1,3,4-oxadiazole involves reactions such as Grignard reactions . The synthesis process also includes ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-1,3,4-oxadiazole is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The π-systems of the molecules adopt predominantly planar conformations .Chemical Reactions Analysis
2,5-Diphenyl-1,3,4-oxadiazole reacts with triethyl orthoformate in the presence of zinc iodide to give acetal derivatives, which are then hydrolyzed to afford alkynylaldehyde derivatives .Physical And Chemical Properties Analysis
2,5-Diphenyl-1,3,4-oxadiazole has a boiling point of 231 °C/13 mmHg and a melting point of 138-140 °C . It has a maximum absorption wavelength (λmax) of 282 nm .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Overview
1,3,4-Oxadiazoles are biologically active compounds that play a crucial role in medicine. They exhibit desirable properties such as antibacterial, antiviral, blood pressure-lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects. These compounds have been successfully used in the treatment of various diseases in both humans and animals .
Synthesis and Methods
Researchers employ various methods to synthesize 1,3,4-oxadiazole derivatives. These techniques involve cyclization reactions, condensation, and other organic transformations. The resulting compounds can be further modified to enhance their biological activity. For instance, modifications of the phenyl groups in 2,5-diphenyl-1,3,4-oxadiazole can lead to potent drug candidates .
Materials Science
Overview
Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit high thermal and chemical stability. These properties make them valuable in materials science. Researchers use these compounds in the production of heat-resistant polymers, blowing agents, optical brighteners, and anti-corrosion agents .
Synthesis and Methods
The synthesis of stable 1,3,4-oxadiazole derivatives involves careful design and optimization. Researchers focus on achieving specific substituent patterns to enhance stability and desired material properties.
Results
These materials find applications in various industries due to their stability and versatility. For example, they contribute to the development of durable plastics, coatings, and corrosion-resistant coatings .
Liquid Crystals
Overview
Bent-core liquid crystals (BCLCs) are unique materials with spontaneous breaking of mirror symmetry and polar switching by electric fields. Researchers have recently explored 2,5-diphenyl-1,3,4-oxadiazole-based BCLCs with carbosilane end groups .
Synthesis and Methods
The synthesis of these BCLCs involves designing molecules with specific structural features. Researchers modify the oxadiazole core and end groups to achieve desired liquid crystalline behavior.
Results
These novel BCLCs hold promise for applications in displays, sensors, and optical devices. Their unique properties make them attractive for next-generation technologies .
Safety And Hazards
Zukünftige Richtungen
Research on 1,3,4-oxadiazole derivatives, including 2,5-Diphenyl-1,3,4-oxadiazole, is ongoing. Future developments may focus on improving the processability of these compounds by introducing side groups into the main chains . Additionally, the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells is a promising area of research .
Eigenschaften
IUPAC Name |
2,5-diphenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKUXYSYJBBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222806 | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1,3,4-oxadiazole | |
CAS RN |
725-12-2 | |
| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyloxadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)









![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

